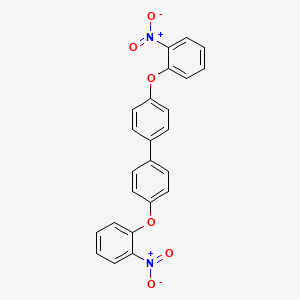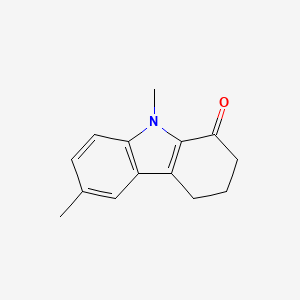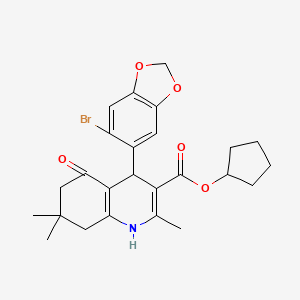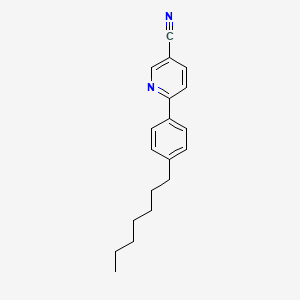![molecular formula C17H19N3O B11706275 N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B11706275.png)
N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a hydrazone derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further linked to a phenylaceto hydrazide moiety through a methylene bridge. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-phenylaceto hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst such as acetic acid. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed. The crude product is then purified through recrystallization using an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The purification process may involve multiple steps, including filtration, crystallization, and drying, to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to the modulation of various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-METHOXYANILINE
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-THIENYLACETOHYDRAZIDE
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of both dimethylamino and phenylaceto hydrazide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H19N3O |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C17H19N3O/c1-20(2)16-10-8-15(9-11-16)13-18-19-17(21)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,21)/b18-13+ |
Clave InChI |
BHJHJBVNUSBAPD-QGOAFFKASA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid](/img/structure/B11706199.png)


![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706215.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11706216.png)

![3-chloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11706229.png)
![N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706232.png)
![ethyl (2E)-2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706235.png)
![6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B11706237.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide](/img/structure/B11706251.png)



